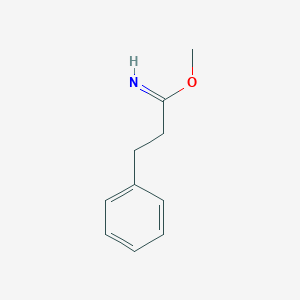

Methyl 3-phenylpropanimidate

Description

Fundamental Principles of Imidate Functional Groups in Organic Synthesis

Imidates, also known as imino ethers, are organic compounds characterized by the functional group R-C(=NR')OR". wikipedia.orgwikipedia.org They can be considered as esters of imidic acids, which are tautomers of amides. wikipedia.org The imidate functional group possesses both an electrophilic carbon atom and a nucleophilic nitrogen atom, rendering it a valuable and versatile intermediate in organic synthesis. rsc.orgacs.org This ambiphilic nature allows imidates to react with a wide range of nucleophiles and electrophiles.

The reactivity of imidates is tunable, and they are known for their utility as precursors to a diverse array of pharmaceutically relevant heterocycles. acs.org Common transformations of imidates include:

Hydrolysis: Under acidic conditions, imidates hydrolyze to form esters. rroij.comrroij.com

Reaction with amines: Imidates react with amines to furnish amidines. rroij.comrroij.com

Formation of orthoesters: In the presence of excess alcohol under acidic catalysis, aliphatic imidates can be converted to orthoesters. wikipedia.org

Rearrangements: Imidates are key intermediates in named reactions such as the Chapman and Overman rearrangements. wikipedia.org

Synthesis of heterocycles: The unique electronic and reactivity profile of imidates has been leveraged for the synthesis of various nitrogen-containing heterocycles like oxazolines, quinazolines, and triazoles. rsc.orgrroij.com

The synthesis of imidates can be achieved through several methods, with the Pinner reaction being the most common. wikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgwikipedia.org Other methods include the Nef synthesis, alkylation of amides, and rearrangements of ynamides. rroij.comrroij.com

Overview of Imidates Derived from Phenylpropanoic Acid Derivatives

Phenylpropanoids are a large and diverse class of plant secondary metabolites derived from the amino acid phenylalanine. nih.govfrontiersin.org They exhibit a wide range of biological activities and are important in the food, pharmaceutical, and cosmetic industries. nih.gov The core structure of phenylpropanoids is a C6-C3 skeleton, consisting of a phenyl ring attached to a three-carbon chain. researchgate.net

Methyl 3-phenylpropanimidate is an imidate derived from a derivative of 3-phenylpropanoic acid. Its synthesis would typically involve the Pinner reaction, where 3-phenylpropanenitrile reacts with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride. wikipedia.orgnumberanalytics.com

Below is a data table summarizing some key properties of this compound.

| Property | Value |

| Chemical Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| General Structure | Phenyl ring attached to a propanimidate group |

| Parent Acid | 3-Phenylpropanoic acid |

| Parent Nitrile | 3-Phenylpropanenitrile |

| Typical Synthesis | Pinner Reaction |

Historical Context of Imidate Utilization in Chemical Transformations

The chemistry of imidates has a rich history dating back to the 19th century. In 1877, Adolf Pinner and Klein first reported the synthesis of imidates through the acid-induced reaction of a nitrile with an alcohol. rroij.comrroij.comnih.gov This reaction, now famously known as the Pinner reaction, initially produced the imidate as its hydrochloride salt, often referred to as a "Pinner salt." wikipedia.orgwikipedia.org These salts proved to be reactive intermediates, capable of undergoing further transformations to yield esters, amidines, and orthoesters. wikipedia.org

Another early contribution to imidate synthesis was made by Nef in 1895, who developed a method for preparing imidates in a basic medium using a nitrile, an alcohol, and an alkoxide. rroij.comrroij.com While the Pinner reaction remains more widely used, the Nef synthesis provided an alternative, albeit often lower-yielding, route. rroij.com

Throughout the 20th century and into the 21st, the synthetic utility of imidates has been continuously expanded. acs.org Initially valued as intermediates for the synthesis of other functional groups, their role has evolved, and they are now recognized as powerful building blocks for the construction of complex heterocyclic systems. rsc.orgrroij.comrsc.org The development of new catalytic systems, including Lewis acid-promoted and transition metal-catalyzed Pinner-type reactions, has further broadened the scope and applicability of imidate chemistry in modern organic synthesis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylpropanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNUKYWBLPPMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Phenylpropanimidate and Analogues

Pinner Reaction and Modifications for Imidate Hydrohalide Formation

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and direct method for converting nitriles into imidate hydrohalide salts, often referred to as Pinner salts. wikipedia.org The reaction involves the acid-catalyzed addition of an alcohol to a nitrile. organic-chemistry.org Typically, this is achieved by bubbling anhydrous hydrogen chloride gas through a mixture of the nitrile and an alcohol. nih.gov

The mechanism begins with the protonation of the nitrile by the strong acid, forming a highly electrophilic nitrilium cation. nih.gov This activated intermediate is then susceptible to nucleophilic attack by the alcohol. A subsequent proton transfer yields the thermodynamically unstable imidate hydrohalide salt. wikipedia.orgnih.gov These Pinner salts are valuable intermediates that can be hydrolyzed to esters, reacted with amines to form amidines, or treated with excess alcohol to generate orthoesters. wikipedia.orgnih.gov

While the classical Pinner reaction is effective, the use of gaseous hydrogen chloride is hazardous and difficult to handle. This has prompted the development of milder and more practical protocols. Modern modifications often focus on alternative acid sources and catalyst systems to improve safety, yield, and substrate scope.

One significant advancement is the use of Lewis acids to promote the reaction. Lewis acids such as hafnium(IV) triflate and trimethylsilyl triflate have been shown to effectively catalyze the formation of imidates from nitriles and alcohols. nih.gov Another approach involves the in situ generation of hydrogen chloride. For instance, combining trimethylsilyl chloride (TMSCl) with an alcohol like ethanol (B145695) produces HCl directly in the reaction mixture, avoiding the need for a gas cylinder. Similarly, using a commercially available solution of 4N HCl in a less hazardous solvent like cyclopentyl methyl ether (CPME) offers a safer alternative to traditional methods. researchgate.net The reaction often requires the nitrile to be used as the solvent to achieve good yields, as using equimolar amounts of reactants in a separate inert solvent can lead to poor results. nih.gov

| Catalyst/Reagent System | Substrates | Key Advantages |

| Anhydrous HCl (gas) | Primary/secondary alcohols, aliphatic/aromatic nitriles | The classical, well-established method. nih.gov |

| Lewis Acids (e.g., Hafnium triflate) | Aliphatic alcohols, various nitriles | Milder conditions compared to gaseous HCl. nih.gov |

| Trimethylsilyl chloride (TMSCl) / Alcohol | Various nitriles and alcohols | In situ generation of HCl, avoiding hazardous gas. |

| 4N HCl in CPME | Various nitriles and alcohols | Safer solvent system and commercially available reagent. researchgate.net |

| Sulfonic acid-based ionic liquid | Aliphatic nitriles | Greener alternative, although scope may be limited. nih.gov |

The Pinner reaction is generally most effective for primary and secondary alcohols reacting with a range of aliphatic and aromatic nitriles. nih.gov However, the reaction has several limitations. Tertiary alcohols are typically not suitable substrates. The nature of the nitrile also plays a crucial role; electron-poor nitriles, which are poor nucleophiles, may be difficult to protonate and thus react sluggishly under acidic conditions. wikipedia.org In such cases, base-catalyzed methods can be more effective. wikipedia.org

Furthermore, the reaction conditions must be strictly anhydrous, as the presence of water can lead to the hydrolysis of the imidate salt to form an ester or subsequent hydrolysis of the nitrile to an amide. The Pinner salt itself is often not isolated and is used directly in subsequent steps due to its instability. wikipedia.org

| Nitrile Type | Alcohol Type | Reactivity/Outcome |

| Aliphatic | Primary | Good yields are generally obtained. nih.gov |

| Aromatic | Primary | Good yields are generally obtained. nih.gov |

| Aliphatic/Aromatic | Secondary | Reaction is feasible, often with good results. nih.gov |

| Aliphatic/Aromatic | Tertiary | Generally unreactive in the Pinner reaction. |

| Electron-poor Nitriles | Primary/Secondary | May show low reactivity; base-catalyzed routes are an alternative. wikipedia.org |

Alcoholysis of Amides and Nitriles as Direct Precursors

Beyond the Pinner reaction, imidates can be synthesized through the direct alcoholysis of other precursors, namely amides and nitriles, under different conditions.

The alcoholysis of amides to form imidates requires activation of the amide, as they are generally unreactive towards alcohols. This is typically achieved through O-alkylation using potent alkylating agents. Reagents like trialkyloxonium tetrafluoroborates (Meerwein's reagents) or dimethyl sulfate are effective for this transformation. A primary challenge in this method is the competition between the desired O-alkylation to form the imidate and the undesired N-alkylation, which forms a substituted amide. The choice of base and solvent is critical to steer the reaction toward the desired product.

Alternatively, the alcoholysis of nitriles can be performed under basic conditions, a method first reported by Nef. This reaction involves the nucleophilic attack of an alkoxide on the nitrile carbon. This base-catalyzed route is complementary to the acid-catalyzed Pinner reaction and can be particularly useful for nitriles bearing electron-withdrawing groups, which makes the nitrile carbon more electrophilic. wikipedia.org However, a significant drawback is that the reaction is often an equilibrium process, which can lead to low yields as the imidate can revert to the starting nitrile.

Synthesis from Orthoesters and Related Building Blocks

Orthoesters, such as triethyl orthoformate, serve as valuable building blocks for the synthesis of N-substituted imidates and various heterocyclic compounds. mdpi.comsemanticscholar.org The reaction of an amine-containing compound with an orthoester, often in the presence of an acid catalyst, is a common method for forming imidate structures. For example, the reaction of 2-aminobenzonitrile with triethyl orthoformate can lead to the formation of an imidate intermediate, which can then undergo further reactions like dimerization to form more complex structures like triazachrysenes. mdpi.com

This methodology is particularly prevalent in heterocyclic chemistry. The condensation of compounds with a primary amine (NH2) group with orthoesters is a widely used strategy. For instance, 5-aminopyrazole-4-carbonitrile reacts with triethyl orthoformate to yield an imidate, which is a key intermediate in the synthesis of pyrazolopyrimidines. semanticscholar.org

Stereoselective and Asymmetric Synthesis of Chiral Methyl 3-Phenylpropanimidate Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a central goal of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. wikipedia.org The development of stereoselective methods to produce chiral imidate derivatives allows for precise control over the three-dimensional arrangement of atoms.

One of the most powerful strategies for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This methodology is widely applied in asymmetric alkylation and aldol reactions. researchgate.net For example, Evans' oxazolidinone auxiliaries are attached to a carboxylic acid to form an imide, which then directs the stereoselective alkylation at the α-position. wikipedia.org While the direct application of chiral auxiliaries to control stereochemistry in the synthesis of simple imidates like this compound is less common than for other functional groups, the principles can be applied to create chiral derivatives. The auxiliary would be incorporated into the nitrile or alcohol precursor, guiding the formation of a stereocenter during the synthesis, after which the imidate is formed and the auxiliary is cleaved.

| Chiral Auxiliary | Auxiliary Type | Typical Applications |

| Evans' Oxazolidinones | Amino alcohol-derived | Asymmetric aldol reactions, alkylations, and Diels-Alder reactions. wikipedia.org |

| Camphorsultam | Terpene-derived | Controls stereoselectivity in a wide range of reactions. |

| (S)- and (R)-8-phenylmenthol | Terpene-derived | Used in asymmetric synthesis to control stereochemical outcomes. wikipedia.org |

| Pseudoephedrine | Amino alcohol-derived | Highly effective for asymmetric alkylation of enolates. |

| SAMP/RAMP | Hydrazine-derived | Used for asymmetric α-alkylation of aldehydes and ketones. |

Synthesis of Substituted Methyl 3-Phenylpropanimidates (e.g., N-benzyloxy, N-cyclohexyl, α-methyl)

The synthesis of substituted analogues of this compound can be achieved by modifying the starting materials or employing alternative synthetic routes.

N-Benzyloxy and N-Cyclohexyl Analogues:

The synthesis of N-substituted imidates can be approached through several methods. One common strategy involves the reaction of an orthoester with an appropriate amine, a reaction that typically requires an acid catalyst. rroij.com For the synthesis of N-benzyloxy this compound, 3-phenylpropanoic acid orthoester could be reacted with benzyloxyamine. Similarly, reaction with cyclohexylamine would yield the N-cyclohexyl analogue. prepchem.com

Alternatively, direct alkylation of the corresponding N-substituted amide can be employed, although this can lead to a mixture of N- and O-alkylation products. rroij.com A more direct route to N-substituted imidates involves the reaction of the parent imidate with a suitable amine derivative.

A plausible synthetic route for N-substituted methyl 3-phenylpropanimidates is outlined below, starting from 3-phenylpropanenitrile.

General Synthetic Scheme for N-Substituted Analogues:

Formation of the Imidate Salt (Pinner Reaction): 3-Phenylpropanenitrile is reacted with methanol (B129727) in the presence of a strong acid like hydrogen chloride to form the this compound hydrochloride salt. nih.gov

Reaction with Amine: The resulting imidate salt is then reacted with the desired amine (benzyloxyamine or cyclohexylamine) to yield the corresponding N-substituted imidate.

The table below summarizes the reactants and expected products for the synthesis of N-benzyloxy and N-cyclohexyl methyl 3-phenylpropanimidates.

| Target Compound | Starting Nitrile | Amine Reactant | Expected Product |

| N-benzyloxy this compound | 3-Phenylpropanenitrile | Benzyloxyamine | Methyl N-(benzyloxy)-3-phenylpropanimidate |

| N-cyclohexyl this compound | 3-Phenylpropanenitrile | Cyclohexylamine | Methyl N-cyclohexyl-3-phenylpropanimidate |

α-Methyl Analogue:

The synthesis of methyl α-methyl-3-phenylpropanimidate requires the introduction of a methyl group at the α-position to the nitrile. This can be achieved by starting with the corresponding α-methylated nitrile, namely 2-methyl-3-phenylpropanenitrile.

The synthesis of 2-methyl-3-phenylpropanenitrile can be accomplished through various established methods, such as the alkylation of phenylacetonitrile with a methyl halide in the presence of a strong base. Once the α-methylated nitrile is obtained, it can be converted to the desired imidate using the Pinner reaction with methanol and a strong acid catalyst.

Synthetic Route to Methyl α-methyl-3-phenylpropanimidate:

Synthesis of 2-methyl-3-phenylpropanenitrile: Phenylacetonitrile is deprotonated at the α-position using a strong base (e.g., sodium amide or lithium diisopropylamide) followed by reaction with a methylating agent (e.g., methyl iodide).

Formation of the Imidate (Pinner Reaction): The resulting 2-methyl-3-phenylpropanenitrile is then subjected to the Pinner reaction with methanol and hydrogen chloride to yield methyl 2-methyl-3-phenylpropanimidate.

| Target Compound | Starting Nitrile | Key Reagents for Nitrile Synthesis | Imidate Formation Reagents |

| Methyl α-methyl-3-phenylpropanimidate | 2-Methyl-3-phenylpropanenitrile | Phenylacetonitrile, Strong Base (e.g., LDA), Methyl Iodide | Methanol, Hydrogen Chloride |

The successful synthesis of these substituted analogues relies on well-established organic transformations, allowing for the generation of a library of this compound derivatives for further study and application.

Reaction Chemistry and Mechanistic Investigations Involving Methyl 3 Phenylpropanimidate

Nucleophilic Reactivity of the Imidate Carbon

The core reactivity of methyl 3-phenylpropanimidate stems from the electrophilic nature of the sp2-hybridized carbon atom double-bonded to nitrogen and single-bonded to oxygen. This carbon is the primary site for nucleophilic attack, leading to the formation of tetrahedral intermediates that subsequently break down to yield a variety of products.

The hydrolysis of imidates like this compound can be catalyzed by either acid or base and is a fundamental reaction demonstrating the compound's reactivity. The mechanism is analogous to ester hydrolysis but with distinct features due to the presence of the nitrogen atom.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the imino nitrogen. This initial step significantly increases the electrophilicity of the imidate carbon. A water molecule then acts as a nucleophile, attacking the activated carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the final product, 3-phenylpropanamide (B85529). Alternatively, cleavage of the C-N bond in the intermediate can lead to the formation of an ester (methyl 3-phenylpropanoate) and an ammonium (B1175870) ion, particularly at low pH. rroij.comresearchgate.net The specific pathway for the breakdown of the tetrahedral intermediate is influenced by stereoelectronic factors and the pH of the medium. researchgate.net

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic imidate carbon. This addition results in a tetrahedral intermediate. Proton transfer from the hydroxyl group to the methoxy (B1213986) group, followed by the elimination of a methoxide (B1231860) ion, generates the 3-phenylpropanamide product.

Alcoholysis: The reaction with an alcohol, or alcoholysis, follows a similar mechanistic path to hydrolysis. Under acid catalysis, an alcohol molecule attacks the protonated imidate. This process can lead to the formation of a different ester and an imine, effectively exchanging the alkoxy group. wikipedia.org For instance, reaction with ethanol (B145695) would yield ethyl 3-phenylpropanimidate.

This compound readily reacts with primary and secondary amines, providing a pathway to N-substituted amides and amidines. These reactions, often referred to as transamidations or aminolysis, involve the nucleophilic displacement of the methoxy group. wikipedia.orgorganic-chemistry.org

The reaction is initiated by the nucleophilic attack of the amine on the imidate carbon, forming a tetrahedral intermediate. This intermediate can then collapse by expelling the methoxide leaving group.

Reaction with Primary Amines: When a primary amine (R-NH₂) is used, the initial product is an N-substituted imidate. However, this species is often unstable and can rearrange or react further. More commonly, the reaction leads to the formation of an N-substituted 3-phenylpropanamide.

Reaction with Secondary Amines: Secondary amines (R₂NH) react similarly to produce N,N-disubstituted 3-phenylpropanamides.

Amidination: If the reaction with ammonia (B1221849) or a primary or secondary amine is carried out under conditions that favor the elimination of methanol, an amidine is formed. rroij.com The reaction of this compound with an amine can yield a 3-phenylacetamidine derivative. The efficiency and outcome of these reactions can be influenced by catalysts and reaction conditions. mdpi.comrsc.org

Table 1: Representative Transamidation Reactions

| Amine Nucleophile | Catalyst/Conditions | Expected Product |

|---|---|---|

| Benzylamine | Heat | N-benzyl-3-phenylpropanamide |

| Diethylamine | None / Heat | N,N-diethyl-3-phenylpropanamide |

| Aniline | Acid catalyst (e.g., HCl) | N-phenyl-3-phenylpropanamide |

The bifunctional nature of imidates makes them valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. By reacting with molecules containing two nucleophilic sites, this compound can undergo cyclization to form stable ring structures.

Oxazines: The synthesis of 1,3-oxazine derivatives can be achieved through the reaction of an imidate with a 1,3-amino alcohol. While direct synthesis from this compound is not widely documented, analogous reactions suggest a plausible pathway. The amino group of the amino alcohol would first attack the imidate carbon, followed by an intramolecular cyclization where the hydroxyl group displaces the methoxy group, forming the oxazine (B8389632) ring. Various catalysts can be employed to facilitate such cyclizations. google.comnih.gov

Thiazolidinones: The formation of a thiazolidinone ring from this compound would require reaction with a mercaptoamino acid, such as cysteine. The reaction would likely proceed via initial attack by the more nucleophilic thiol group on the imidate carbon. Subsequent intramolecular attack by the amino group would lead to cyclization and formation of the thiazolidinone derivative. The synthesis of thiazolidinones often involves the cyclization of Schiff bases with mercaptoacetic acid, a related but different pathway. hilarispublisher.comresearchgate.net

Imidates are useful intermediates for constructing piperazine (B1678402) and piperidine (B6355638) ring systems, which are common scaffolds in pharmaceuticals.

Piperazine Derivatives: The reaction of this compound with a 1,2-diamine, such as N-methylethylenediamine, can lead to the formation of a piperazinone ring system. The reaction involves a sequential double addition/elimination. The first amine group attacks the imidate to form an amidine intermediate. Subsequent intramolecular cyclization via attack by the second amine group, followed by elimination, would yield a substituted piperazinone, which can be further reduced to the corresponding piperazine.

Piperidine Derivatives: The synthesis of piperidine derivatives can be achieved through various cyclization strategies. mdpi.com An intramolecular reaction, if a suitable leaving group is present on the phenylpropyl chain, or an intermolecular reaction with a C4-difunctionalized synthon could potentially yield a piperidine ring. For example, a Michael addition of the imidate nitrogen to an α,β-unsaturated carbonyl compound followed by cyclization is a conceivable, though complex, route.

The electrophilic imidate carbon can also react with strong carbon-based nucleophiles, such as organometallic reagents, to form new carbon-carbon bonds. nih.gov This provides a method for converting the imidate functionality into a ketone after a subsequent hydrolysis step.

Reactions with Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that can add to the imidate carbon. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent, for example, phenylmagnesium bromide, would form a magnesium salt of a ketimine intermediate. This intermediate is typically not isolated but is directly subjected to aqueous acidic workup (hydrolysis) to yield a ketone. masterorganicchemistry.com This two-step sequence transforms the imidate into a carbonyl group flanked by the original imidate R-group and the newly added R-group from the Grignard reagent.

Reactions with Organolithium Reagents: Organolithium reagents (R-Li), being even more reactive nucleophiles than Grignards, can also be used for C-C bond formation. wikipedia.orglibretexts.orgyoutube.com The reaction mechanism is similar, involving the nucleophilic addition of the alkyl or aryl group from the organolithium compound to the imidate carbon. A subsequent hydrolysis step is again required to convert the resulting imine intermediate into the corresponding ketone.

Table 2: C-C Bond Formation Reactions with this compound

| Carbon Nucleophile | Reagent Example | Intermediate | Final Product (after Hydrolysis) |

|---|---|---|---|

| Grignard Reagent | Ethylmagnesium Bromide | Ketimine | 1-phenylpentan-3-one |

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

Electrophilic Reactivity and Functionalization of the Imidate Nitrogen

The nitrogen atom of the imidate functionality in this compound, while seemingly nucleophilic, can undergo functionalization through various electrophilic pathways. This reactivity is often predicated on the initial interaction of an electrophile with the more nucleophilic oxygen atom, followed by rearrangement, or by direct, albeit less common, attack on the nitrogen.

Research into the reactivity of related imidate systems has shown that the nitrogen atom can be a target for electrophiles, particularly in the presence of catalysts or under specific reaction conditions that enhance its nucleophilicity. For instance, in the context of N-heterocycle synthesis, the imidate nitrogen can act as a nucleophile to form new carbon-nitrogen bonds. rsc.org While specific studies on the direct electrophilic functionalization of the nitrogen in this compound are not extensively documented in publicly available literature, the general reactivity patterns of imidates suggest that reactions such as N-alkylation, N-acylation, and N-halogenation are theoretically possible, likely proceeding through an initial O-functionalized intermediate.

The ambident nucleophilic nature of the amide group, a close relative of the imidate, provides a useful analogy. Alkylation of amides can occur at either the oxygen or nitrogen atom, with the O-alkylation product (an imidate) often being the kinetic product, which can then rearrange to the more thermodynamically stable N-alkyl amide. rsc.org This suggests that direct functionalization of the imidate nitrogen of this compound would be in competition with reactions at the oxygen atom.

Rearrangement Reactions and Tautomerism Studies

Imidates are well-known to undergo rearrangement reactions, with the Chapman and Mumm rearrangements being classic examples. While these typically involve N-aryl or N-acyl imidates, the fundamental principles of atomic migration can be extended to understand the potential rearrangements of this compound.

A key rearrangement for simple alkyl imidates is the thermal or catalytically-induced conversion to the corresponding N-substituted amide. rsc.orgrsc.org For this compound, this would involve the migration of the methyl group from the oxygen to the nitrogen atom to form N-methyl-3-phenylpropanamide. This process is often catalyzed by alkyl halides. rsc.orgrsc.org The reaction is believed to proceed through a two-step mechanism involving the formation of a benzimidonium ion intermediate. rsc.org

Table 1: Factors Influencing Imidate-Amide Rearrangement

| Factor | Influence on Rearrangement | Rationale |

| Catalyst | Alkyl halides significantly catalyze the rearrangement. rsc.orgrsc.org | Formation of an intermediate imidonium salt facilitates the alkyl migration. |

| Temperature | Higher temperatures generally favor rearrangement. | Provides the necessary activation energy for the migration to occur. |

| Solvent | Polar aprotic solvents are often used. | Can stabilize charged intermediates in the reaction pathway. |

Tautomerism is another important aspect of imidate chemistry. This compound can exist in equilibrium with its enamine tautomer. This tautomeric relationship is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. While specific studies on the tautomeric equilibrium of this compound are scarce, research on related systems like 3-phenyl-2,4-pentanedione (B1582117) demonstrates the significant influence of the solvent on the keto-enol (analogous to imine-enamine) equilibrium. orientjchem.org The relative stability of the tautomers is dictated by factors including intramolecular hydrogen bonding and solvation effects. orientjchem.org

Role as an Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. Imidates can serve as crucial intermediates in certain MCRs, most notably in the Passerini and Ugi reactions.

In the Passerini three-component reaction , an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid react to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction mechanism is believed to proceed through the formation of an imidate intermediate via the addition of the carboxylic acid to the isocyanide-carbonyl adduct. wikipedia.org Although this compound itself is not a starting material in the classical Passerini reaction, understanding its formation as an intermediate is key to comprehending the reaction pathway.

The Ugi four-component reaction is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. Similar to the Passerini reaction, an imidate species is a proposed intermediate, formed from the initial adduct of the components, which then undergoes rearrangement to the final α-aminoacyl amide product. csic.es

While direct participation of pre-formed this compound in these specific named MCRs is not the standard protocol, its structural motif is central to the reactive intermediates that enable these powerful transformations. The ability of the imidate functionality to undergo further reactions and rearrangements is a cornerstone of the synthetic utility of these MCRs.

Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of Methyl 3-phenylpropanimidate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecule's connectivity and stereochemistry can be constructed.

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local chemical environment.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl group, the methylene (B1212753) (-CH₂-) groups of the propyl chain, the methoxy (B1213986) (-OCH₃) group, and the imine (-NH) proton. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (around 7.2-7.4 ppm) due to their varied electronic environments. The two methylene groups would present as triplets, with the one adjacent to the phenyl group appearing at a slightly higher chemical shift than the one adjacent to the imidate carbon. The methoxy protons would give rise to a sharp singlet, and the imine proton would appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | ~7.30 | m | - |

| -CH₂-Ph | ~2.90 | t | ~7.5 |

| -CH₂-C=N | ~2.60 | t | ~7.5 |

| -OCH₃ | ~3.70 | s | - |

| -NH | ~8.50 | br s | - |

Note: Predicted values can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete count of the carbon environments.

The ¹³C NMR spectrum would show signals for the aromatic carbons, the two aliphatic methylene carbons, the methoxy carbon, and the characteristic imidate carbon. The imidate carbon (C=N) is typically found in the downfield region, often around 160-170 ppm. The aromatic carbons will have a range of chemical shifts depending on their position on the ring. The methylene and methoxy carbons will appear in the upfield region.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N | ~165 |

| Phenyl C (quaternary) | ~141 |

| Phenyl CH | ~128.5, ~128.3, ~126.0 |

| -OCH₃ | ~54 |

| -CH₂-Ph | ~36 |

| -CH₂-C=N | ~32 |

Note: Predicted values can vary based on the solvent and spectrometer frequency.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atom in the imidate functional group. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including hybridization and substitution. For an imidate nitrogen, the chemical shift is expected to be in a characteristic range that distinguishes it from other nitrogen-containing functional groups like amines or amides. The predicted ¹⁵N chemical shift for the imine nitrogen in this compound would be in the range of -100 to -150 ppm relative to nitromethane. science-and-fun.de

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity. It would also show correlations among the coupled protons within the phenyl ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign which proton signal corresponds to which carbon signal for the methylene groups and the aromatic CH groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. It can also provide structural information through the analysis of fragmentation patterns.

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₃NO). This is a critical step in confirming the identity of the synthesized compound.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques used in HRMS. The resulting mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to confirm its structure. Common fragmentation pathways for this compound would likely involve the loss of the methoxy group, cleavage of the C-C bonds in the propyl chain, and fragmentation of the phenyl ring.

Predicted HRMS Data and Fragmentation for this compound:

| Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 164.1075 | Protonated Molecular Ion |

| [M-OCH₃]⁺ | 132.0813 | Loss of methoxy radical |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion |

| [C₆H₅CH₂]⁺ | 91.0548 | Benzyl (B1604629) cation |

The analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Reaction Progress Monitoring via Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it an ideal tool for monitoring the progress of chemical reactions in real-time. uvic.ca The synthesis of this compound, commonly achieved through the Pinner reaction involving the acid-catalyzed reaction of 3-phenylpropanenitrile with methanol (B129727), can be effectively monitored using MS techniques such as Electrospray Ionization (ESI-MS) or Atmospheric Solids Analysis Probe (ASAP-MS). waters.comwikipedia.orgrroij.com

The monitoring process involves tracking the consumption of reactants and the formation of the desired product. By analyzing aliquots of the reaction mixture at regular intervals, one can observe the disappearance of the signal corresponding to the starting nitrile and the appearance of a new signal for the protonated this compound product ([M+H]+). waters.com This allows for the optimization of reaction conditions, such as temperature and catalyst concentration, to maximize yield and minimize the formation of byproducts. Modern high-throughput systems can analyze numerous reaction mixtures at high speed, providing rapid feedback for process optimization. chromatographyonline.com

Table 1: Key Ions in the Mass Spectrometry Monitoring of this compound Synthesis This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Ion (m/z) [M+H]⁺ | Role |

|---|---|---|---|---|

| 3-Phenylpropanenitrile | C₉H₉N | 131.18 | 132.19 | Reactant |

| Methanol | CH₄O | 32.04 | 33.05 | Reactant |

| This compound | C₁₀H₁₃NO | 163.22 | 164.23 | Product |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a molecular fingerprint, allowing for the identification of specific functional groups. For this compound, these techniques are crucial for confirming the presence of the characteristic imidate functionality and for distinguishing it from reactants and potential side-products like amides. nih.govnih.gov

The key vibrational modes for this compound include the C=N stretching vibration, which is a strong indicator of imidate formation, and the C-O stretching vibration. The disappearance of the sharp C≡N stretching peak from the starting nitrile is a clear marker of reaction completion.

Table 2: Characteristic Vibrational Frequencies for this compound Analysis This table is interactive. You can sort and filter the data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Analysis |

|---|---|---|---|

| C≡N (Nitrile) | Stretch | 2260–2220 | Disappearance indicates consumption of starting material. |

| C=N (Imidate) | Stretch | 1690–1640 | Appearance confirms the formation of the imidate product. |

| C-O (Imidate) | Stretch | 1300–1000 | Confirms the ester-like component of the imidate. |

| C=O (Amide) | Stretch | ~1650 | Presence would indicate an undesired hydrolysis side product. |

| C-H (Aromatic) | Stretch | 3100–3000 | Characteristic of the phenyl group. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)

This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for instance, by using a chiral alcohol in the synthesis or by placing a substituent at the α- or β-position of the propyl chain, chiral derivatives are formed. For these chiral molecules, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) are essential for characterizing their stereochemistry. rsc.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. By comparing the experimentally measured ECD spectrum with spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory or TD-DFT), the absolute configuration of the enantiomers can be determined. nih.gov This technique is invaluable for the analysis of enantiomerically pure compounds, providing information on both stereochemical identity and enantiomeric excess.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information with very high precision.

The analysis would yield an electron density map from which the exact positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined. nih.gov This allows for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. The resulting crystal structure would unambiguously confirm the molecular connectivity and reveal the preferred conformation of the phenyl and methyl groups in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, that dictate the crystal packing. researchgate.net

Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound This table is interactive. You can sort and filter the data.

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C=N, C-O, C-C). | Provides insight into bond order and electronic structure. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-H, C-O-C). | Defines the local geometry and steric environment. |

| Torsional Angles | The dihedral angle between four consecutively bonded atoms. | Describes the conformation of the molecule, such as the rotation around the C-C single bonds. |

| Unit Cell Dimensions | The parameters defining the size and shape of the basic repeating unit of the crystal. | Characterizes the crystal lattice and overall packing arrangement. |

Theoretical and Computational Studies of Methyl 3 Phenylpropanimidate Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics.researchgate.netlibretexts.org

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of molecules. nih.gov By focusing on the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic characteristics, providing a solid foundation for understanding chemical reactivity. researchgate.net

The initial step in the computational study of Methyl 3-phenylpropanimidate involves geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, several conformations are possible due to the rotational freedom around the C-C and C-N single bonds.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Conformer A (Global Minimum) | 0.00 | -175.8 |

| Conformer B | 1.25 | -65.2 |

| Conformer C | 2.89 | 85.4 |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is primarily localized on the imidate nitrogen and the oxygen atom, suggesting these are the most likely sites for electrophilic attack. Conversely, the LUMO is distributed over the carbon-nitrogen double bond and the phenyl ring, indicating these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | -0.78 |

| HOMO-LUMO Gap | 7.76 |

Reaction Mechanism Elucidation via Transition State Modeling

Understanding the mechanism of a chemical reaction requires the identification of the transition state, which is the highest energy point along the reaction coordinate. researchgate.net Computational modeling allows for the precise location and characterization of transition state structures, providing invaluable information about the reaction pathway and the factors that control its rate.

For reactions involving this compound, such as hydrolysis or reactions with nucleophiles, transition state modeling can elucidate the step-by-step process. By calculating the activation energy, which is the energy difference between the reactants and the transition state, the feasibility of a proposed mechanism can be assessed. For example, the hydrolysis of the imidate group is expected to proceed through a tetrahedral intermediate, and the energy barrier for this process can be computationally determined.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. easychair.org Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules in solution, taking into account the explicit interactions with solvent molecules. easychair.orgresearchgate.net

MD simulations of this compound in various solvents, such as water or methanol (B129727), can reveal how the solvent affects its conformational preferences and reactivity. researchgate.netnih.gov The simulations can show the formation of hydrogen bonds between the solvent and the imidate group, which can stabilize certain conformations and influence the reaction pathways. The dynamic nature of these interactions is crucial for a complete understanding of the molecule's behavior in a realistic chemical setting.

QSAR and QSPR Studies (limited to structural-reactivity relationships, avoiding bioactivity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its activity or properties. In the context of reactivity, these studies can correlate structural descriptors with reactivity parameters.

Applications As a Synthetic Reagent and Building Block

Precursor for the Synthesis of Amines and Amides

Methyl 3-phenylpropanimidate is a highly effective precursor for the synthesis of primary amines and amides, which are fundamental functional groups in a vast number of biologically active molecules and materials. The reactivity of the imidate functional group allows for its controlled transformation into these valuable moieties.

The conversion of this compound to 3-phenylpropan-1-amine can be achieved through reduction. A common method for the reduction of imidates to amines is the use of a hydride reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the C=N double bond, followed by protonation to yield the corresponding amine.

Furthermore, this compound can be readily hydrolyzed to produce methyl 3-phenylpropanoate, an ester, which can then be converted to 3-phenylpropanamide (B85529). The hydrolysis of imidates to esters is a well-established transformation that typically occurs under aqueous acidic conditions. wikipedia.orgwikipedia.org The resulting ester can subsequently be treated with ammonia (B1221849) or an amine to furnish the desired amide. Alternatively, direct reaction of the imidate with certain nucleophiles can also lead to amide formation. alfa-chemistry.com

| Precursor | Reagents and Conditions | Product |

| This compound | 1. NaBH₄ or LiAlH₄2. H₂O | 3-phenylpropan-1-amine |

| This compound | 1. H₃O⁺2. NH₃ | 3-phenylpropanamide |

Key Intermediate in the Construction of Heterocyclic Systems

The unique electronic properties of imidates, including this compound, make them exceptional building blocks for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net The imidate moiety can act as both an electrophile and a nucleophile, enabling its participation in various cyclization reactions. rsc.org

This compound can be utilized in annulation reactions to form fused heterocyclic systems. For instance, it can react with appropriately substituted partners in transition-metal-catalyzed C-H activation/annulation cascades. rsc.org These reactions often proceed through the formation of a stable 5-membered metallacycle intermediate, which then undergoes further transformations to yield the desired heterocyclic product. rsc.org

A variety of heterocyclic rings can be synthesized using imidates as key intermediates, including but not limited to:

Oxazolines

Oxazines

Quinazolines

Isoquinolines

Imidazoles

Triazoles rsc.org

For example, the reaction of an imidate with a 1,2- or 1,3-diamine can lead to the formation of five- or six-membered heterocyclic rings, respectively, such as imidazolines and tetrahydropyrimidines. nih.gov The versatility of imidates in heterocyclic synthesis stems from their ability to react with a wide range of coupling partners under various reaction conditions, including acidic, basic, metal-catalyzed, and radical-mediated pathways. rsc.org

| Imidate Reactant | Coupling Partner | Resulting Heterocycle (Example) |

| This compound | Ethylenediamine | 2-(2-Phenylethyl)-4,5-dihydro-1H-imidazole |

| This compound | 1,3-Diaminopropane | 2-(2-Phenylethyl)-1,4,5,6-tetrahydropyrimidine |

| This compound | Amino alcohol | Oxazoline derivative |

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of this compound extends to its use as a strategic component in the total synthesis of complex organic molecules, including natural products. researchgate.net Its ability to introduce the 3-phenylpropyl group and to be transformed into other key functional groups makes it a valuable tool for synthetic chemists.

One of the primary methods for generating imidates like this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (3-phenylpropanenitrile) with an alcohol (methanol). numberanalytics.comnih.govjk-sci.com The resulting Pinner salt, an imidate hydrochloride, is a reactive intermediate that can be used directly or converted to the free imidate. wikipedia.orgjk-sci.com This accessibility makes it a convenient starting material for multi-step syntheses.

Imidates can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are crucial for the assembly of complex molecular architectures. For instance, the reaction of imidates with Grignard reagents can lead to the formation of ketimines, which can be further hydrolyzed to ketones. alfa-chemistry.com This provides a pathway to introduce the 3-phenylpropyl group adjacent to a carbonyl function.

Role in the Generation of Chiral Compounds and Scaffolds

While this compound itself is achiral, the imidate functionality is instrumental in the synthesis of chiral compounds and scaffolds. A notable application is in the field of asymmetric synthesis, where chiral auxiliaries are employed to control the stereochemical outcome of a reaction.

Research has demonstrated the use of chiral N-sulfinyl imidates as effective building blocks in asymmetric synthesis. For example, the asymmetric synthesis of α-alkylated N-sulfinyl imidates has been reported, highlighting their utility as new chiral building blocks. Although this specific example may utilize a substituted derivative, the principle can be extended to systems derived from this compound.

Furthermore, enantioselective synthesis of planar-chiral nicotinates has been achieved using reactions involving chiral imidate derivatives. These examples underscore the potential of the imidate group, when appropriately modified with a chiral auxiliary, to direct the formation of specific stereoisomers. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is often essential for activity.

| Chiral Application | Key Feature |

| Asymmetric α-alkylation | Use of a chiral N-sulfinyl auxiliary on the imidate nitrogen. |

| Enantioselective synthesis of planar-chiral molecules | Incorporation of the imidate functionality into a prochiral substrate. |

Analytical Detection and Advanced Quantification in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like Methyl 3-phenylpropanimidate. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov This hyphenated method is widely used for both qualitative and quantitative analysis in complex mixtures. gdut.edu.cn

Developing a robust GC-MS method is critical for accurately analyzing imidates within complex sample matrices. The process involves optimizing several key parameters to achieve good resolution, sensitivity, and reproducibility.

Column Selection: The choice of capillary column is paramount. A polar cyano-column or a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for separating compounds with moderate polarity like imidates.

Temperature Programming: A typical GC oven temperature program would start at a lower temperature (e.g., 70°C) to separate volatile components, followed by a controlled ramp-up (e.g., 5-20°C per minute) to a final temperature (e.g., 280°C) to elute less volatile compounds like this compound. gdut.edu.cn

Injection Mode: A splitless injection is often employed for trace analysis to ensure the maximum amount of analyte reaches the column, thereby enhancing sensitivity. gdut.edu.cn

Carrier Gas: Helium is traditionally used as the carrier gas due to its inertness and efficiency, although hydrogen is also an effective alternative. chromatographyonline.com

For quantitative analysis, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can be utilized. This approach significantly enhances selectivity and sensitivity by isolating a specific precursor ion and monitoring its characteristic fragment ions, which is particularly useful for detecting trace amounts of the analyte in a complex matrix. chromatographyonline.comresearchgate.net

Table 1: Illustrative GC-MS Method Parameters for Imidate Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| GC System | Triple Quadrupole GC-MS | High selectivity and sensitivity. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | General purpose, good for semi-volatiles. |

| Carrier Gas | Helium, 1.0 mL/min | Inert, efficient separation. |

| Oven Program | 70°C (1 min), then 15°C/min to 280°C (5 min) | Separation of components by boiling point. |

| Injector | 280°C, Splitless mode | Ensures complete transfer of analyte for trace analysis. |

| MS Source | 230°C | Optimal ionization. |

| MS Quad | 150°C | Ion focusing. |

| Ionization | Electron Ionization (EI), 70 eV | Standard, reproducible fragmentation. |

| Acquisition | SCAN (m/z 50-550) and MRM | Full spectrum for identification, targeted for quantification. |

This table presents a hypothetical set of parameters based on common practices for analyzing similar organic compounds.

Under Electron Ionization (EI), this compound will fragment in a predictable manner, producing a unique mass spectrum that serves as a chemical fingerprint. The analysis of this fragmentation pattern is key to its structural confirmation.

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₃NO, MW = 163.22). Key fragment ions would likely arise from the cleavage of specific bonds:

Tropylium Ion: A prominent peak at m/z 91 is expected, corresponding to the stable [C₇H₇]⁺ ion, which is characteristic of compounds containing a benzyl (B1604629) group.

Loss of Methoxy (B1213986) Group: A fragment at m/z 132 ([M - OCH₃]⁺) could be observed.

Cleavage of the Phenylpropyl Chain: Other significant fragments would correspond to the cleavage at various points along the C₃ chain.

By comparing the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern, the structure of this compound can be unequivocally confirmed.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Structural Significance |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 132 | [C₉H₁₀N]⁺ | Loss of methoxy radical (•OCH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion, indicates benzyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 59 | [CH₃O=C=NH]⁺ | Fragment from the imidate group |

This table is illustrative and shows expected fragments based on the principles of mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally labile compounds, and it is exceptionally well-suited for assessing the purity of this compound. nih.gov

For purity assessment, a reversed-phase HPLC method is typically developed.

Stationary Phase: A C18 or C8 column is commonly used, providing a nonpolar stationary phase.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate the main compound from impurities with a wide range of polarities.

Detection: A UV detector is typically used, with the detection wavelength set to a maximum absorbance of the phenyl group (around 254 nm).

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Example HPLC Method for Purity Assessment

| Parameter | Value/Condition |

|---|---|

| HPLC System | Quaternary Pump, UV Detector |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

This table outlines a typical starting method for the purity analysis of aromatic compounds.

Since this compound possesses a chiral center, its enantiomers may exhibit different biological activities. Chiral HPLC is the most widely used and effective technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. youtube.com

The separation is achieved by using a Chiral Stationary Phase (CSP). khanacademy.orgyoutube.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are the most popular and versatile for separating a wide range of chiral compounds. youtube.com

Mobile Phase: The choice of mobile phase is crucial and can drastically affect the separation. youtube.com Normal-phase (e.g., hexane/isopropanol) or polar-organic modes are commonly used.

Method Development: Screening different CSPs and mobile phase compositions is a standard approach to find the optimal conditions for enantiomeric resolution.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The existence of related chiral compounds like (R)-methyl 2-methyl-3-phenylpropanimidate hydrochloride highlights the relevance of such analysis. lookchem.com

Hyphenated Techniques (e.g., GC-IR, LC-NMR) for Comprehensive Analysis

For an unambiguous and comprehensive structural elucidation, especially of unknown impurities or degradation products, coupling chromatographic separation with other spectroscopic techniques is invaluable. nih.govnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique combines the separation power of GC with the structural information provided by IR spectroscopy. ojp.gov As the separated components elute from the GC column, their vapor-phase infrared spectrum is recorded. This is particularly powerful for differentiating between isomers (structural or positional) that may produce very similar mass spectra but have distinct IR spectra due to differences in their functional groups or bond arrangements. ojp.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a premier technique for the direct structural elucidation of compounds in complex mixtures without the need for prior isolation. nih.govnih.gov The eluent from the HPLC is directed into an NMR flow cell, allowing for the acquisition of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of the separated peaks. youtube.comyoutube.com This provides detailed information on the carbon-hydrogen framework and connectivity within the molecule, making it an unparalleled tool for identifying unknown structures. The combination of LC-NMR with MS (LC-NMR-MS) provides complementary information on molecular weight and structure from a single run. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-methyl 2-methyl-3-phenylpropanimidate hydrochloride |

| Formic acid |

| Ammonium acetate |

| Acetonitrile |

| Methanol (B129727) |

| Hexane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.